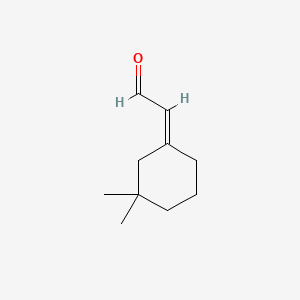

Grandlure III

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

26532-24-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(3,3-dimethylcyclohexylidene)acetaldehyde |

InChI |

InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3 |

InChI Key |

TYHKWUGMKWVPDI-UHFFFAOYSA-N |

SMILES |

CC1(CCCC(=CC=O)C1)C |

Canonical SMILES |

CC1(CCCC(=CC=O)C1)C |

Other CAS No. |

26532-25-2 |

Origin of Product |

United States |

Foundational & Exploratory

Grandlure III chemical structure and properties

Grandlure III, a key component of the boll weevil aggregation pheromone, plays a critical role in the management of this significant agricultural pest. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological function for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is the common name for (2Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde. It is one of four stereoisomeric compounds that constitute "grandlure," the synthetic pheromone that mimics the natural attractant of the male boll weevil (Anthonomus grandis).[1] The Z configuration at the exocyclic double bond is a crucial feature for its biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde |

| Synonyms | (Z)-(3,3-Dimethyl)-cyclohexylideneacetaldehyde, cis-3,3-Dimethyl-Δ1,α-cyclohexaneacetaldehyde |

| CAS Number | 26532-24-1 |

| Molecular Formula | C₁₀H₁₆O |

| Molecular Weight | 152.23 g/mol |

| InChI | InChI=1S/C10H16O/c1-10(2)6-3-4-9(8-10)5-7-11/h5,7H,3-4,6,8H2,1-2H3/b9-5- |

| InChIKey | TYHKWUGMKWVPDI-UITAMQMPSA-N |

| SMILES | CC1(C)CCC/C(=C\C=O)/C1 |

Physicochemical Properties

The physicochemical properties of this compound are essential for its formulation and delivery in agricultural applications. While some experimental data is available for the grandlure mixture, properties for pure this compound are often computed.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Type |

| Appearance | Colorless to pale yellow liquid (as part of Grandlure mixture) | Ashland |

| Boiling Point | 226.6 ± 9.0 °C (at 760 Torr) | Predicted |

| Density | 0.955 ± 0.06 g/cm³ (at 20 °C) | Predicted |

| Flash Point | 95.6 ± 11.0 °C | Predicted |

| Solubility in Water | <1% at 25°C (for Grandlure mixture) | Ashland |

| logP (Octanol/Water Partition Coefficient) | 2.4 | Computed by XLogP3 |

| Kovats Retention Index (polar column) | 1799 | NIST Mass Spectrometry Data Center |

Biological Function: The Grandlure Pheromone Complex

This compound does not act alone; it is a crucial component of a four-part pheromone blend that functions as an aggregation pheromone for several species of weevils, most notably the cotton boll weevil (Anthonomus grandis) and the cranberry weevil (Anthonomus musculus).[2] Male boll weevils, upon finding a suitable host plant like cotton, release this pheromone to attract both males and females to the location, leading to feeding and mating.[2]

The complete Grandlure blend consists of:

-

Grandlure I: (1R,2S)-(+)-cis-1-Methyl-2-(1-methylethenyl)cyclobutaneethanol

-

Grandlure II: (Z)-2-(3,3-Dimethylcyclohexylidene)ethanol

-

This compound: (Z)-(3,3-Dimethylcyclohexylidene)acetaldehyde

-

Grandlure IV: (E)-(3,3-Dimethylcyclohexylidene)acetaldehyde

This compound and IV are geometric isomers, differing in the stereochemistry around the exocyclic double bond.[1]

Experimental Protocols and Synthesis

General Synthesis and Purification Workflow

A common method for this type of transformation is the use of mild oxidizing agents to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid.[2] Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this purpose.[2] Following the oxidation, the resulting mixture, which may contain both the (Z) and (E) isomers (this compound and Grandlure IV), requires purification. Flash chromatography on silica gel is an effective technique for separating these geometric isomers to yield pure this compound.[2]

Spectroscopic Data

References

In-Depth Technical Guide: The Mechanism of Action of Grandlure III in the Boll Weevil (Anthonomus grandis)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grandlure, the four-component aggregation pheromone of the boll weevil (Anthonomus grandis), is a cornerstone of integrated pest management strategies for this significant cotton pest. This technical guide delves into the specific mechanism of action of one of its key aldehyde components, Grandlure III ((Z)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde). We synthesize findings from electrophysiological and behavioral studies to elucidate the current understanding of how this molecule is detected at the peripheral olfactory level and processed to elicit a behavioral response. This guide provides a comprehensive overview of the olfactory receptors, neural pathways, and experimental methodologies used to study this intricate chemical communication system, offering a foundation for future research and the development of novel pest control agents.

Introduction

The boll weevil, Anthonomus grandis, has historically been one of the most destructive pests of cotton in North America. The discovery and synthesis of its aggregation pheromone, Grandlure, revolutionized control efforts by enabling effective monitoring and trapping. Grandlure is a synergistic blend of four components: two alcohols, Grandlure I ((+)-cis-2-isopropenyl-1-methylcyclobutaneethanol) and Grandlure II (cis-3,3-dimethyl-Δ1,β-cyclohexaneethanol), and two aldehydes, this compound and Grandlure IV ((E)-3,3-dimethyl-Δ1,α-cyclohexaneacetaldehyde). While the blend is crucial for maximal attraction, understanding the specific role and mechanism of each component is vital for optimizing its use and for the development of more targeted and effective semiochemical-based control strategies. This guide focuses on the current knowledge of the mechanism of action of this compound.

Olfactory Detection of this compound

The perception of this compound begins at the antennae of the boll weevil, which are adorned with specialized sensory hairs called sensilla. These sensilla house olfactory receptor neurons (ORNs) that are responsible for detecting volatile chemical cues. Studies have shown that Anthonomus grandis possesses at least two distinct populations of olfactory receptors: one primarily for detecting pheromone components and another for host plant volatiles.[1][2]

Olfactory Receptor Neuron Specificity

Electrophysiological studies, particularly single-neuron recordings, have provided evidence for the existence of ORNs that are specifically tuned to the aldehyde components of Grandlure. Research using fluorinated analogs of this compound and IV has demonstrated that distinct neurons respond to these components.[3] Specifically, neurons that respond to this compound have been identified, suggesting the presence of a dedicated olfactory receptor for this molecule.[3] This specificity is a hallmark of insect pheromone detection systems and ensures a high fidelity of the chemical signal.

Data Presentation

Quantitative data from electrophysiological and behavioral assays are crucial for understanding the potency and specificity of this compound. The following tables summarize key findings from relevant studies.

| Compound | Sex | Technique | Response Threshold | Key Finding | Reference |

| Grandlure (I, II, III+IV) | Male & Female | EAG | Not specified | Similar responses in both sexes to the full blend. | [1][2] |

| This compound | Male | EAG | 0.1 μg (as part of a blend with an analog of IV) | α-fluorinated analog of III was as active as the natural component. | [3] |

| This compound acyl-F analog | Male | EAG | 1-10 μg | Reduced activity compared to the natural component, indicating receptor specificity. | [3] |

Table 1: Summary of Electroantennography (EAG) Data for Grandlure and its Analogs in Anthonomus grandis

| Neuron Type | Stimulus | Technique | Response | Key Finding | Reference |

| "II neurons" | III-α-F | Single-Neuron Recording | Active | Neurons typically responsive to component II also showed a response to an analog of component III, suggesting potential cross-reactivity or a broader tuning of some receptor types. | [3] |

| "IV neurons" | IV-α-F | Single-Neuron Recording | Active | Specific neurons are tuned to the Grandlure IV aldehyde component. | [3] |

Table 2: Summary of Single-Neuron Recording Data for Grandlure Analogs in Anthonomus grandis

Signaling Pathway

The binding of this compound to its specific olfactory receptor on the dendritic membrane of an ORN initiates a signal transduction cascade that converts the chemical signal into an electrical one. While the precise pathway for this compound in A. grandis has not been fully elucidated, the general mechanism for pheromone reception in insects is understood to involve G-protein coupled receptors (GPCRs).[4][5]

Upon ligand binding, the GPCR undergoes a conformational change, activating an intracellular G-protein. This, in turn, initiates a second messenger cascade, often involving cyclic AMP (cAMP) or inositol trisphosphate (IP3), which leads to the opening of ion channels. The resulting influx of cations depolarizes the neuron, generating an action potential that propagates along the axon to the antennal lobe of the brain for further processing.

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the antenna to a volatile stimulus.

Materials:

-

Adult Anthonomus grandis (male or female)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode pulling device

-

Amplifier and data acquisition system

-

Purified air source

-

Stimulus delivery system (e.g., Pasteur pipette with filter paper)

-

This compound standard, dissolved in a suitable solvent (e.g., hexane)

Procedure:

-

Preparation of the Insect: Anesthetize a boll weevil by cooling. Carefully excise one antenna at its base using fine scissors.

-

Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with a saline solution and containing Ag/AgCl wires. The basal end of the antenna is connected to the reference electrode, and the distal end to the recording electrode.

-

Stimulus Preparation: Apply a known concentration of this compound solution to a piece of filter paper and insert it into a Pasteur pipette. A control pipette should contain only the solvent.

-

Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air is passed through the pipette, delivering the odorant to the antenna.

-

Recording: The change in electrical potential between the two electrodes is amplified, recorded, and analyzed. The amplitude of the negative deflection is proportional to the magnitude of the antennal response.

Single-Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs housed within a single sensillum.

Materials:

-

Adult Anthonomus grandis

-

Vibration-free table

-

Dissecting microscope with high magnification

-

Micromanipulators (one for the insect, two for the electrodes)

-

Tungsten microelectrodes (sharpened electrolytically)

-

Reference electrode (glass capillary with Ag/AgCl wire)

-

High-impedance amplifier and data acquisition system

-

Stimulus delivery system

Procedure:

-

Insect Immobilization: Anesthetize a boll weevil and restrain it in a pipette tip or on a holder with wax, leaving the head and antennae exposed and immobile.

-

Electrode Placement: Under high magnification, carefully insert the sharpened tungsten recording electrode through the cuticle at the base of a single sensillum to make contact with the neuron(s) within. Insert the reference electrode into the insect's eye or another part of the head.

-

Stimulus Delivery: Deliver a puff of this compound vapor to the antenna as described in the EAG protocol.

-

Recording and Analysis: Record the extracellular action potentials (spikes) from the ORN. The frequency of the spikes before, during, and after the stimulus is analyzed to determine the neuron's response profile.

Conclusion and Future Directions

The mechanism of action of this compound in Anthonomus grandis involves detection by specialized olfactory receptor neurons on the antennae, likely through a G-protein coupled receptor signaling pathway. Electrophysiological evidence confirms the presence of ORNs that respond to this aldehyde component. However, significant knowledge gaps remain. Future research should focus on:

-

Deorphanization of Receptors: Identifying the specific olfactory receptor protein(s) that bind to this compound. This can be achieved through techniques such as heterologous expression of candidate receptors in systems like Xenopus oocytes or human embryonic kidney (HEK) cells, followed by functional screening with this compound.

-

Quantitative Binding Assays: Determining the binding affinity of this compound to its receptor(s) and to the odorant-binding proteins that transport it through the sensillum lymph.

-

Elucidation of the Downstream Signaling Cascade: Characterizing the specific G-protein subunits and second messengers involved in the signal transduction pathway.

-

Central Processing: Investigating how the signals from this compound-specific ORNs are processed and integrated in the antennal lobe and higher brain centers to contribute to the overall behavioral response to the Grandlure blend.

A deeper understanding of the molecular and neurophysiological basis of this compound perception will be instrumental in the development of next-generation, highly specific, and environmentally benign pest management tools for the control of the boll weevil.

References

- 1. Olfaction in the boll weevil,Anthonomus grandis Boh. (Coleoptera: Curculionidae): Electroantennogram studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Electroantennography - Wikipedia [en.wikipedia.org]

- 3. Behavioral and neurosensory responses of the boll weevil,Anthonomus grandis Boh. (Coleoptera: Curculionidae), to fluorinated analogs of aldehyde components of its pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. G-Protein Coupled Receptors (GPCRs) in Insects—A Potential Target for New Insecticide Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Olfactory Receptor Neurons for Grandlure III in the Boll Weevil (Anthonomus grandis): A Technical Guide

Abstract

The boll weevil, Anthonomus grandis, remains a significant agricultural pest, primarily due to its highly efficient chemical communication system, which relies on the aggregation pheromone Grandlure. This technical guide provides an in-depth examination of the olfactory receptor neurons (ORNs) responsible for the detection of Grandlure, with a specific focus on Grandlure component III. We synthesize findings from key electrophysiological studies, outline the experimental protocols used for their characterization, and present the current understanding of the underlying signal transduction pathways. This document is intended for researchers, scientists, and drug development professionals working on novel pest management strategies targeting the boll weevil's olfactory system.

Introduction

The boll weevil's ability to locate host cotton plants and aggregate for mating is mediated by a four-component pheromone blend known as Grandlure. The components are:

-

Component I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Component II: cis-3,3-dimethyl-Δ¹’β-cyclohexaneethanol

-

Component III: cis-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde

-

Component IV: trans-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde

Understanding the neural basis of Grandlure perception is critical for the development of targeted semiochemical-based control strategies. This guide focuses on the specific olfactory receptor neurons (ORNs) that detect these components, with a particular emphasis on the aldehyde component, Grandlure III.

Olfactory Receptor Neuron Specificity

Electrophysiological studies, primarily using single-sensillum recording (SSR), have revealed specialized ORNs on the antennae of A. grandis. These neurons are housed within type I sensilla and exhibit a high degree of specificity to the components of Grandlure.

Research has identified distinct classes of ORNs, each tuned to a specific component of the pheromone blend. Notably, three primary types of receptor neurons have been characterized that respond to compound I, II, or IV of the aggregation pheromone.[1] The perception of this compound is intricately linked to the neuron that is most sensitive to Grandlure II. This ORN type also responds to this compound, its aldehydic analog, although to a lesser degree at the same stimulus concentration.[1]

This cross-reactivity suggests that the boll weevil's perception of the complete pheromone blend relies on a combinatorial pattern of activation across these specialized neurons. The relative stimulation of the component II-sensitive neuron by both Grandlure II and III likely contributes to the overall olfactory message received by the weevil's brain.

Quantitative Response of Olfactory Receptor Neurons

The response of boll weevil ORNs to Grandlure components is dose-dependent. While specific binding affinities and EC50 values for this compound are not extensively detailed in the available literature, dose-response curves have been generated through electrophysiological experiments. These studies are crucial for comparing the relative potency of different pheromone components and their analogs.

For instance, electroantennogram (EAG) studies have been used to compare the olfactory response to different enantiomers of Grandlure components, revealing significant differences in neuronal sensitivity. In the case of Grandlure I, the (+) enantiomer, which is the naturally produced form, elicits a much stronger response than its antipode, with a threshold 100 to 1000 times lower.

The following table summarizes the identified ORN types and their primary ligands within the Grandlure complex.

| Olfactory Receptor Neuron Type | Primary Ligand (Grandlure Component) | Also Responds To | Notes |

| Type I ORN | Component I | Highly specific to the (+)-enantiomer. | |

| Type II ORN | Component II | Component III | Shows a lesser response to component III. |

| Type IV ORN | Component IV |

Table 1: Specificity of Identified Olfactory Receptor Neurons for Grandlure Components.

Experimental Protocols

The characterization of boll weevil ORNs relies on established electrophysiological techniques. The two primary methods are Single-Sensillum Recording (SSR) and Electroantennography (EAG).

Single-Sensillum Recording (SSR)

SSR is a powerful technique that allows for the measurement of action potentials from individual olfactory neurons, providing high-resolution data on their specificity and sensitivity.

Methodology:

-

Insect Preparation: An adult boll weevil is immobilized, often by securing it in a pipette tip with the head and antennae exposed. The antennae are then fixed to a support to prevent movement.

-

Electrode Placement: A sharpened tungsten or glass recording electrode is carefully inserted into the base of a single olfactory sensillum. A reference electrode is placed elsewhere on the insect, typically in the eye.

-

Stimulus Delivery: A continuous stream of purified air is directed over the antenna. Puffs of air carrying known concentrations of the test odorant (e.g., this compound) are introduced into this airstream.

-

Data Acquisition: The electrical signals (action potentials) from the ORN are amplified, filtered, and recorded. The firing rate of the neuron in response to the stimulus is then analyzed.

Electroantennography (EAG)

EAG measures the summed potential of all responding ORNs on the antenna, providing a global measure of olfactory sensitivity.

Methodology:

-

Antenna Preparation: An antenna is excised from the head of a boll weevil.

-

Electrode Placement: The base and tip of the excised antenna are placed in contact with two electrodes, typically glass capillaries filled with a conductive solution.

-

Stimulus Delivery: Similar to SSR, a controlled puff of an odorant is delivered to the antenna in a humidified air stream.

-

Data Acquisition: The voltage change across the antenna is recorded, resulting in a characteristic EAG waveform. The amplitude of this response is proportional to the overall level of olfactory stimulation.

Signal Transduction Pathway

The binding of a Grandlure component to an olfactory receptor initiates a signal transduction cascade that results in the generation of an action potential. While the specific molecular components in the boll weevil have not been fully elucidated, the general insect olfactory pathway provides a robust model.

-

Odorant Binding: Pheromone molecules enter the sensillum lymph through pores in the cuticle. It is hypothesized that Odorant-Binding Proteins (OBPs) bind to the hydrophobic pheromone molecules and transport them to the dendritic membrane of the ORN.

-

Receptor Activation: The pheromone-OBP complex interacts with a specific Odorant Receptor (OR) protein. In insects, ORs are typically heterodimers, consisting of a variable, odorant-specific subunit and a conserved co-receptor known as Orco.

-

Ion Channel Gating: The binding of the ligand to the OR complex directly gates a non-selective cation channel, leading to an influx of positive ions into the neuron.

-

Depolarization and Action Potential: This influx of cations depolarizes the neuronal membrane. If the depolarization reaches the threshold, voltage-gated ion channels are activated, leading to the generation of an action potential that propagates along the axon to the antennal lobe of the brain.

Visualizations

Grandlure Component Perception Pathway

Caption: Specificity of ORNs to Grandlure components.

Single-Sensillum Recording (SSR) Workflow

Caption: Workflow for Single-Sensillum Recording.

Olfactory Signal Transduction Cascade

Caption: Insect olfactory signal transduction pathway.

Conclusion and Future Directions

The perception of this compound in the boll weevil is mediated by an olfactory receptor neuron that is primarily tuned to Grandlure II. This finding underscores the importance of studying the combinatorial logic of odor coding in this pest. Future research should focus on the molecular identification and functional characterization of the specific Odorant Receptor proteins involved in Grandlure detection. The application of techniques such as RNA interference (RNAi) to silence specific ORs could provide definitive evidence of their role in pheromone perception and behavior. Such knowledge will be invaluable for the design of novel, highly specific antagonists or super-agonists for use in next-generation boll weevil control strategies.

References

biosynthesis of Grandlure pheromone components in boll weevils

An In-depth Technical Guide on the Biosynthesis of Grandlure Pheromone Components in the Boll Weevil (Anthonomus grandis)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The boll weevil (Anthonomus grandis) is a significant agricultural pest, primarily of cotton crops. Its management and eradication programs heavily rely on monitoring populations using traps baited with a synthetic aggregation pheromone known as Grandlure. Grandlure is a four-component blend of terpenoid compounds produced by male weevils that attracts both sexes.[1] Understanding the biosynthetic pathway of these components is critical for developing novel, gene-level control strategies that could disrupt pheromone production and enhance the efficacy of pest management programs. This guide provides a comprehensive overview of the known biosynthetic pathways, the genetic basis of production, quantitative data on pheromone release, and the experimental protocols used to elucidate this information.

Grandlure: Composition and Quantitative Analysis

Grandlure is comprised of two terpene alcohols and two terpene aldehydes.[1] The precise ratio of these components is crucial for optimal attraction.

Chemical Components of Grandlure

The four components of the male-produced aggregation pheromone are detailed below.

| Component | Chemical Name | Class |

| I | (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol | Monoterpene Alcohol |

| II | cis-3,3-dimethyl-Δ¹’β-cyclohexaneethanol | Monoterpene Alcohol |

| III | cis-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde | Monoterpene Aldehyde |

| IV | trans-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde | Monoterpene Aldehyde |

| Table 1: Chemical composition of the Grandlure pheromone blend.[1] |

Quantitative Pheromone Production

Studies quantifying the natural emission of Grandlure from male boll weevils have provided key data on production rates and component ratios.

| Parameter | Value | Notes |

| Max. Pheromone Production | 4.2 µg / weevil | Observed on day 13 of adulthood.[2] |

| Natural Component Ratio (I:II:III:IV) | 2.41 : 2.29 : 0.95 : 1 | Ratio of components collected from actively producing males.[2] |

| Table 2: Quantitative analysis of naturally produced Grandlure. |

The Biosynthetic Pathway of Grandlure Components

The terpenoid nature of Grandlure components points to their synthesis via the common isoprenoid biosynthesis pathway. Early studies using radiolabeled precursors confirmed that the boll weevil utilizes acetate, mevalonate, and glucose to produce the pheromone, implicating the Mevalonate (MVA) pathway as the core metabolic route.[3] This pathway converts Acetyl-CoA into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the universal precursors for all terpenoids.

Recent transcriptomic and genomic analyses have corroborated this, identifying several upregulated genes within the MVA pathway in pheromone-producing male weevils compared to non-producing males.[4][5]

Genetic Basis of Pheromone Production

To identify the specific genes involved in Grandlure biosynthesis, a comparative transcriptomic analysis (RNA-seq) was performed between pheromone-producing and non-pheromone-producing male boll weevils. This research provided a list of differentially expressed genes (DEGs) that are candidate targets for genetic control strategies.

Summary of Differential Gene Expression

The RNA-seq analysis revealed a significant number of genes with altered expression levels correlated with pheromone production.

| Category | Number of Genes | FDR | LogFC Threshold |

| Total Differentially Expressed Genes (DEGs) | 2479 | < 0.05 | > 0.01 |

| Up-regulated Genes | 1234 | < 0.05 | > 0.01 |

| Down-regulated Genes | 1515 | < 0.05 | < 0.01 |

| Table 3: Summary of differentially expressed genes (DEGs) between pheromone-producing and non-pheromone-producing A. grandis males.[1][5] |

Key Up-regulated Genes in the MVA Pathway

Among the 1,234 up-regulated genes, several were identified as key enzymes within the MVA pathway, confirming its central role in pheromone synthesis.[1][5] Further genomic analysis also highlighted the up-regulation of genes responsible for producing major pheromone precursors like isopentenyl-PP and farnesyl-PP.[4]

| Gene Abbreviation | Enzyme Name | Putative Role in Pathway |

| HMGS | 3-hydroxy-3-methylglutaryl-CoA synthase | Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA. |

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Rate-limiting step; reduces HMG-CoA to mevalonate. |

| MK | Mevalonate kinase | Phosphorylates mevalonate. |

| PMK | Phosphomevalonate kinase | Second phosphorylation of the mevalonate intermediate. |

| MVD | Mevalonate diphosphate decarboxylase | Decarboxylates MVPP to form IPP. |

| IPPI | Isopentenyl-diphosphate isomerase | Interconverts IPP and DMAPP. |

| GPPS | Geranyl diphosphate synthase | Condenses IPP and DMAPP to form GPP, the C10 precursor. |

| Table 4: Key MVA pathway genes found to be up-regulated in pheromone-producing boll weevils.[4][5][6][7] |

Experimental Protocols

The following sections detail the methodologies employed in the key studies that form the basis of our current understanding of Grandlure biosynthesis.

Pheromone Collection and Quantification

This protocol is based on the effluvial method developed to capture and quantify volatile pheromones released by live insects.[2]

-

Apparatus Setup: Individual male boll weevils are placed in a glass chamber. Purified, charcoal-filtered air is passed through the chamber at a controlled flow rate.

-

Volatile Trapping: The air exiting the chamber, now containing the emitted pheromones, is passed through a column packed with an adsorbent resin, Porapak Q (ethylvinylbenzene-divinylbenzene), which traps the organic volatiles.

-

Elution: After a set collection period (e.g., 24 hours), the trapped pheromone components are desorbed from the Porapak Q column by eluting with a small volume of a nonpolar solvent, such as n-pentane.

-

Quantification: The resulting eluate is concentrated under a gentle stream of nitrogen. A 1 µL aliquot is then injected into a gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID).

-

Analysis: The peak areas of the four Grandlure components are compared to the peak areas of a known concentration of a synthetic standard to quantify the amount of each component produced by the weevil.

Transcriptomic Analysis (RNA-Seq)

This workflow describes the process used to identify genes differentially expressed between pheromone-producing and non-producing weevils.[1][4]

-

Boll Weevil Cohort Establishment: Male weevils are separated into two groups. The "pheromone-producing" group is fed on cotton squares, which stimulates pheromone production, while the "non-producing" group is maintained on a diet that does not stimulate production.

-

RNA Extraction: Total RNA is extracted from individual weevils from both groups using a commercial kit (e.g., RNeasy extraction kit, Qiagen). The quality and quantity of the extracted RNA are assessed using a spectrophotometer and a bioanalyzer (e.g., Agilent Tapestation).

-

Library Preparation and Sequencing: RNA samples are sent to a sequencing facility. mRNA is purified, fragmented, and used to prepare sequencing libraries. The libraries are then sequenced on a high-throughput platform (e.g., Illumina NovaSeq) to generate millions of short reads (e.g., 150 bp paired-end).

-

Transcriptome Assembly and Annotation: Since a reference genome may not be available, a de novo transcriptome is assembled from the sequencing reads using software like Trinity. The resulting transcripts (contigs) are then annotated by comparing their sequences against public protein databases (e.g., NCBI non-redundant database) using BLAST tools.

-

Differential Expression Analysis: Reads from each sample (producing vs. non-producing) are mapped back to the assembled transcriptome. Software packages like edgeR or DESeq2 are used to count the reads mapping to each transcript and perform statistical analysis to identify genes with a significant difference in expression levels between the two groups, correcting for multiple testing (e.g., using False Discovery Rate, FDR).

Conclusion and Future Directions

Future work should focus on the functional characterization of these candidate genes. Techniques such as RNA interference (RNAi) could be used to knock down the expression of genes like HMGR or GPPS. A successful knockdown that results in diminished or absent pheromone production would definitively confirm the gene's function and open the door to developing genetically-based pest control strategies, such as field-deployable RNAi sprays, that are highly specific to the boll weevil and environmentally benign.

References

- 1. mdpi.com [mdpi.com]

- 2. Collection of pheromone from atmosphere surrounding boll weevils,Anthonomus grandis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of grandlure, the pheromone of the boll weevil, Anthonomus grandis, from acetate, mevalonate, and glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Grandlure (Ref: SHA 112401) [sitem.herts.ac.uk]

The Role of Grandlure III in Boll Weevil Aggregation Behavior: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grandlure, the synthetic aggregation pheromone of the boll weevil (Anthonomus grandis), is a cornerstone of integrated pest management programs for this significant cotton pest. Comprising four distinct chemical components, its efficacy relies on a precise blend that mimics the natural pheromone released by male weevils to attract both sexes to a common location for feeding and mating. This technical guide provides an in-depth examination of the role of one of these components, Grandlure III, in the context of the overall aggregation behavior. While extensive research has focused on the complete Grandlure formulation, this paper synthesizes the available data on the individual contributions of its constituents, with a particular focus on this compound. It details the experimental methodologies used to evaluate boll weevil attraction, presents available quantitative data in a structured format, and visualizes the underlying biological and experimental processes.

Introduction to Grandlure and its Components

The synthetic aggregation pheromone, Grandlure, is a proprietary blend of four terpenoid compounds.[1][2] Male boll weevils naturally produce this pheromone to attract other weevils, a behavior crucial for their reproductive success.[2] The synthetic version is widely used in traps for monitoring and controlling boll weevil populations.[2]

The four components of Grandlure are:

-

Grandlure I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Grandlure II: (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol

-

This compound: (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

-

Grandlure IV: (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde

While the four-component blend is highly attractive to boll weevils, the specific role of each component in eliciting the full aggregation response is a subject of ongoing research. Evidence suggests that the components act synergistically to produce the maximal attractive effect.

The Role of this compound in Aggregation Behavior

Current scientific literature indicates that this compound is not a primary attractant for the boll weevil when presented alone. Instead, it appears to function as a modulator or synergist within the complete pheromone blend. Studies involving the systematic omission of individual components have suggested that Grandlure IV is a more critical component for eliciting a behavioral response in field conditions.

Electrophysiological studies have provided further insight into the perception of this compound. Research has shown that the same olfactory receptor neurons (ORNs) that respond to Grandlure II, one of the alcohol components, also exhibit a lesser response to this compound, its aldehydic analog. This suggests a degree of cross-reactivity at the sensory neuron level and points to a complex interplay between the components in the olfactory system of the boll weevil.

Quantitative Data on Boll Weevil Attraction

A significant portion of the research on Grandlure has focused on the efficacy of the complete four-component blend at various dosages and in different dispenser types for trapping applications.[3][4] There is a notable lack of publicly available, direct quantitative comparisons of the attractiveness of each of the four Grandlure components presented individually to the boll weevil. This gap in the literature makes it challenging to assign a specific attractive value to this compound alone.

The available data primarily focuses on the dose-dependent attraction to the complete Grandlure mixture.

Table 1: Effect of Grandlure Dosage on Boll Weevil Trap Captures

| Grandlure Dosage (mg per dispenser) | Mean Number of Boll Weevils Captured (± SE) |

| 0 (Control) | Low |

| 10 | Moderate |

| 30 | High |

| 60 | Highest |

Note: This table is a qualitative summary based on findings that increasing the amount of Grandlure in laminated plastic strips from 0 to 60 mg resulted in progressively more boll weevils being collected in traps under both field and laboratory conditions.[3] Specific numerical values for trap captures vary significantly based on environmental conditions, trap design, and weevil population density.

Table 2: Volatilization Rates of the Complete Grandlure Pheromone Blend

| Week of Aging | Mean Grandlure Volatilized (mg/week ± SE) |

| 1 | 9.8 ± 0.32 |

| 4 | 1.0 ± 0.09 |

This data highlights that the release rate of the complete pheromone blend decreases over time, which can impact its attractiveness to boll weevils.[4]

Experimental Protocols

The evaluation of boll weevil responses to pheromone components relies on a combination of laboratory-based bioassays and field trapping studies.

Olfactometer Bioassays

Olfactometers are crucial laboratory instruments for studying insect behavioral responses to volatile chemical cues in a controlled environment.

-

Y-Tube Olfactometer: This apparatus consists of a glass tube in the shape of a "Y". A single boll weevil is introduced at the base of the "Y," and two different odor sources (e.g., a Grandlure component and a solvent control) are introduced at the ends of the two arms. The choice of the weevil is recorded as it moves upwind towards one of the odor sources. The number of weevils choosing each arm provides a quantitative measure of preference.

-

Four-Arm Olfactometer: This more complex olfactometer allows for the simultaneous presentation of four different odor fields. This is particularly useful for choice experiments comparing the relative attractiveness of multiple pheromone components or blends. An insect is released in the center of the arena, and its movement and time spent in each quadrant are recorded to determine its preference.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the electrical response of an insect's entire antenna to an odorant. An antenna is excised and placed between two electrodes. When a puff of an odorant, such as a Grandlure component, is passed over the antenna, the depolarization of the olfactory receptor neurons generates a voltage change, which is recorded as an electroantennogram. The amplitude of the EAG response is proportional to the number of responding neurons and their firing rate, providing a measure of the antenna's sensitivity to that specific compound. Dose-response curves can be generated by exposing the antenna to serial dilutions of the odorant.[5]

Single-Neuron Recording (Single-Cell Recording)

This highly sensitive technique allows researchers to record the electrical activity of individual olfactory receptor neurons (ORNs) on the antenna. A fine-tipped electrode is inserted into a single sensillum (a sensory hair on the antenna) to record the action potentials (spikes) of the neuron(s) within. This method can identify which specific neurons respond to a particular pheromone component and can be used to characterize the response specificity and sensitivity of different neuron types.

Visualizations

Signaling Pathway of Aldehyde Perception in Insects

The following diagram illustrates a generalized signaling pathway for the perception of aldehydes, such as this compound, in the olfactory system of an insect.

Caption: Generalized signaling pathway for aldehyde perception in an insect olfactory neuron.

Experimental Workflow for Evaluating Boll Weevil Attraction

This diagram outlines the typical workflow for investigating the behavioral and electrophysiological responses of boll weevils to pheromone components.

Caption: Workflow for assessing boll weevil responses to pheromone components.

Conclusion

This compound plays a role in the complex chemical communication system of the boll weevil, likely acting as a modulator or synergist within the four-component aggregation pheromone. While it is not a primary attractant on its own, its presence is likely necessary for the full potency of the Grandlure blend. The cross-reactivity of olfactory receptor neurons to both Grandlure II and III highlights the sophisticated nature of chemoreception in this insect. Further research focusing on the individual behavioral effects of each Grandlure component is necessary to fully elucidate the precise contribution of this compound to the aggregation behavior of the boll weevil. A deeper understanding of these mechanisms will be invaluable for the development of more effective and targeted pest management strategies.

References

- 1. ashland.com [ashland.com]

- 2. mdpi.com [mdpi.com]

- 3. Grandlure dosage and attraction of boll weevils (Coleoptera: Curculionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Behavioral and neurosensory responses of the boll weevil,Anthonomus grandis Boh. (Coleoptera: Curculionidae), to fluorinated analogs of aldehyde components of its pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophysiological Responses of the Boll Weevil (Anthonomus grandis) to Grandlure III: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrophysiological responses of the boll weevil, Anthonomus grandis, to Grandlure III, a key component of its aggregation pheromone, Grandlure. This document synthesizes findings from key research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Executive Summary

The boll weevil, Anthonomus grandis, relies on a sophisticated olfactory system to detect and respond to its aggregation pheromone, Grandlure, facilitating mating and localization of host plants. Grandlure is a multicomponent pheromone, and this compound, cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde, plays a crucial role in eliciting a behavioral response. Understanding the electrophysiological basis of this response is paramount for the development of effective pest management strategies and novel attractants or repellents. This guide details the outcomes of Electroantennography (EAG) and Single Sensillum Recording (SSR) studies, providing a comprehensive overview of the neural perception of this critical semiochemical.

Data Presentation: Electrophysiological Responses

The following tables summarize the quantitative and qualitative electrophysiological data from studies on Anthonomus grandis responding to Grandlure and its components. Direct quantitative values for this compound alone are often part of broader studies on the entire pheromone blend. The data presented reflects the dose-dependent nature of the responses and the specificity of olfactory receptor neurons.

Table 1: Summary of Electroantennogram (EAG) Responses to Grandlure Components

| Pheromone Component | Sex | Dose Range | Response Characteristics | Key Findings |

| Grandlure (Mixture) | Male & Female | Not specified | Increased EAG amplitude with dose | Both sexes exhibit strong responses. |

| Grandlure I | Male & Female | Not specified | Dose-dependent increase in EAG amplitude | Females show slightly higher sensitivity than males.[1] |

| Grandlure II | Male & Female | Not specified | Dose-dependent increase in EAG amplitude | Similar response profiles between sexes. |

| This compound & IV (often tested as a mix) | Male | 0.1 µg - 10 µg | Threshold of response at 0.1 µg.[2] | Fluorinated analogs of III and IV are as active as the original components.[2] |

Table 2: Summary of Single Sensillum Recording (SSR) Responses to Grandlure Components

| Responding Neuron Type | Stimulus | Response Characteristics | Key Findings |

| Type I Sensilla Neurons | Grandlure (Mixture) | Increased spike frequency | Specific neurons respond to individual components of the pheromone blend. |

| Compound I Neuron | Grandlure I | High specificity to Compound I | Dose-response curves are similar for neurons specific to different components. |

| Compound II Neuron | Grandlure II | High specificity to Compound II | Responds to a lesser degree to its aldehydic analog, this compound. |

| Compound IV Neuron | Grandlure IV | High specificity to Compound IV | Essential for behavioral responses in field tests.[2] |

Experimental Protocols

The following are detailed methodologies for the key electrophysiological experiments cited in the literature on Anthonomus grandis.

Electroantennography (EAG)

Objective: To measure the overall olfactory response of the Anthonomus grandis antenna to volatile stimuli, including this compound.

Materials:

-

Adult boll weevils (Anthonomus grandis)

-

Dissecting microscope

-

Micromanipulators

-

Glass capillary electrodes

-

Ag/AgCl wires

-

Electrode pulling device

-

Amplifier and data acquisition system

-

Stimulus delivery system (olfactometer)

-

Filter paper strips

-

This compound and other test compounds

-

Solvent (e.g., hexane)

-

Saline solution (e.g., Ringer's solution)

Procedure:

-

Insect Preparation:

-

Immobilize an adult boll weevil using wax or a specialized holder, leaving the head and antennae exposed.

-

Excise one antenna at the base using fine scissors.

-

Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is inserted into the base.

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in a volatile solvent like hexane.

-

Apply a known volume of each dilution onto a filter paper strip.

-

Allow the solvent to evaporate completely.

-

-

Stimulus Delivery:

-

Place the filter paper strip inside a Pasteur pipette or a specialized cartridge in the stimulus delivery system.

-

Deliver a continuous stream of purified and humidified air over the antennal preparation.

-

Introduce a puff of air carrying the stimulus from the pipette into the continuous airstream for a defined duration (e.g., 0.5 seconds).

-

-

Data Recording and Analysis:

-

Record the electrical potential difference between the two electrodes using the amplifier and data acquisition system.

-

The negative deflection in the baseline potential upon stimulus application is the EAG response, measured in millivolts (mV).

-

Measure the amplitude of the EAG response for each stimulus concentration.

-

A control stimulus (solvent only) should be used to establish a baseline.

-

Analyze the dose-response relationship.

-

Single Sensillum Recording (SSR)

Objective: To measure the action potentials from individual olfactory sensory neurons (OSNs) within a single sensillum in response to this compound.

Materials:

-

Adult boll weevils (Anthonomus grandis)

-

Vibration-isolated table

-

High-magnification microscope with micromanipulators

-

Tungsten electrodes (sharpened electrolytically)

-

Reference electrode (Ag/AgCl wire)

-

High-impedance amplifier and data acquisition system with spike sorting software

-

Stimulus delivery system (as in EAG)

Procedure:

-

Insect Preparation:

-

Immobilize the boll weevil as described for EAG, ensuring one antenna is securely positioned to prevent movement.

-

Insert the reference electrode into an eye or another part of the head.

-

Under high magnification, locate a target sensillum (e.g., type I sensilla) on the antennal club.

-

-

Recording:

-

Carefully advance the sharpened tungsten recording electrode to penetrate the cuticle at the base of the sensillum.

-

Establish a stable electrical contact, indicated by the recording of spontaneous spike activity.

-

-

Stimulus Delivery:

-

Deliver stimuli as described for the EAG protocol.

-

-

Data Recording and Analysis:

-

Record the extracellular action potentials from the OSNs within the sensillum.

-

Use spike sorting software to differentiate the spikes from different neurons based on their amplitude and shape.

-

Quantify the response by counting the number of spikes in a defined time window after stimulus presentation and subtracting the spontaneous firing rate.

-

Analyze the specificity and sensitivity of the neuron to this compound and other compounds.

-

Visualizations: Signaling Pathways and Workflows

Generalized Insect Olfactory Signaling Pathway

The following diagram illustrates the general molecular mechanism of odorant detection in insects, which is applicable to Anthonomus grandis.

References

The Synergistic Dance of Grandlure Isomers: A Technical Guide to Boll Weevil Attraction

For Researchers, Scientists, and Drug Development Professionals

The boll weevil (Anthonomus grandis) remains a significant agricultural pest, and understanding its chemical ecology is paramount for developing effective and sustainable control strategies. At the heart of this intricate communication system lies Grandlure, the male-produced aggregation pheromone that orchestrates the mass movement of both male and female weevils. This technical guide delves into the core of boll weevil attraction: the synergistic effects of the four isomers that constitute Grandlure. While individual components elicit minimal response, their precise combination triggers a powerful behavioral cascade, a phenomenon crucial for the design of effective trapping and monitoring tools. This document provides an in-depth analysis of the experimental evidence, detailed methodologies for key bioassays, and visual representations of the underlying principles.

The Quartet of Attraction: Grandlure Isomers

Grandlure is not a single chemical entity but a precise blend of four distinct isomers. The synergistic action of these four components is a classic example of how complex chemical signals are decoded by insects to elicit specific behaviors. The absence or alteration of any single component can significantly diminish or completely abolish the attractive power of the pheromone blend.

The four isomers of Grandlure are:

-

Grandlure I: (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol

-

Grandlure II: (Z)-3,3-dimethyl-Δ¹’β-cyclohexaneethanol

-

Grandlure III: (Z)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde

-

Grandlure IV: (E)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde

The four-component chemical structure of the boll weevil aggregation pheromone, Grandlure.

Synergistic Effects on Boll Weevil Attraction: A Review of the Evidence

| Pheromone Component(s) | Observed Boll Weevil Attraction | Supporting Evidence |

| Grandlure I, II, III, and IV (Complete Blend) | Strongly attractive to both male and female boll weevils. This complete blend is the basis for commercial lures used in trapping and monitoring programs. The full blend is necessary to induce a robust behavioral response. | Field trapping studies consistently show high capture rates with the four-component blend. Olfactometer assays confirm a significant preference for the complete mixture over controls. |

| Individual Isomers (I, II, III, or IV alone) | Weak to no attraction. Individual components are generally not sufficient to elicit a significant behavioral response from boll weevils in laboratory or field settings. | Studies have indicated that individual components of the aggregation pheromone were not able to induce a significant response in the boll weevil. |

| Incomplete Blends (e.g., I+II, III+IV) | Significantly reduced attraction compared to the complete blend. While some partial blends may show slight activity, they are not as effective as the four-component mixture, highlighting the importance of each isomer for the full synergistic effect. | Research has shown that the complete pheromonal blend with all four components is necessary to induce a defense response in cotton plants, which is an indirect measure of the blend's ecological significance and recognition by other organisms. |

Experimental Protocols for Assessing Boll Weevil Attraction

The evaluation of boll weevil attraction to Grandlure and its components relies on a suite of specialized bioassays. The two most prominent methods are the Y-tube olfactometer for behavioral analysis and the electroantennogram (EAG) for measuring the physiological response of the weevil's antennae.

Y-Tube Olfactometer Bioassay

The Y-tube olfactometer is a crucial tool for studying the behavioral response of insects to volatile chemical cues. It provides a clear choice for the insect between two different odor sources.

The Evolution of Pheromone Communication in the Genus Anthonomus: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Anthonomus, comprising numerous economically significant weevil species, relies on complex pheromone blends for aggregation and mating. Understanding the evolution and mechanisms of this chemical communication is paramount for developing effective, species-specific pest management strategies and for broader applications in chemical ecology and drug development. This technical guide provides an in-depth analysis of the evolution of pheromone communication within this genus, focusing on the chemical composition of pheromones, their biosynthesis and reception, and the experimental methodologies used to elucidate these systems. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized through detailed diagrams.

Introduction: The Chemical Language of Anthonomus Weevils

Weevils of the genus Anthonomus utilize male-produced aggregation pheromones that attract both male and female conspecifics, facilitating mating and coordinated host plant exploitation.[1] The specificity of these chemical signals is crucial for reproductive isolation and is typically achieved through unique ratios of shared chemical components or the presence of species-specific compounds.[2] The evolution of these pheromone blends is intricately linked to the phylogenetic relationships within the genus and their co-evolution with host plants.[3][4]

This guide synthesizes current knowledge on the pheromone communication systems of key Anthonomus species, including the cotton boll weevil (A. grandis), the strawberry blossom weevil (A. rubi), the pepper weevil (A. eugenii), and the apple blossom weevil (A. pomorum). It aims to provide a comprehensive resource for researchers by detailing the chemical nature of these signals, the biological pathways governing them, and the experimental protocols required for their study.

Pheromone Composition and Quantitative Analysis

The aggregation pheromones of Anthonomus species are typically multicomponent blends of terpenoid alcohols and aldehydes.[1][5] The primary components, often referred to as "grandlure" after the pheromone of A. grandis, are shared across several species.[5][6] Species specificity is achieved by varying the ratios of these common components and by incorporating unique, species-specific molecules.[2]

Below are tables summarizing the known pheromone components and their relative abundances for several economically important Anthonomus species.

Table 1: Aggregation Pheromone Components in Select Anthonomus Species

| Species | Common Name | Pheromone Component | Compound Class | Reference(s) |

| Anthonomus grandis | Cotton Boll Weevil | (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol (Grandlure I) | Monoterpene Alcohol | [1] |

| (Z)-3,3-dimethyl-Δ¹,β-cyclohexaneethanol (Grandlure II) | Monoterpene Alcohol | [1] | ||

| (Z)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (Grandlure III) | Monoterpene Aldehyde | [1] | ||

| (E)-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (Grandlure IV) | Monoterpene Aldehyde | [1] | ||

| Anthonomus rubi | Strawberry Blossom Weevil | Grandlure I | Monoterpene Alcohol | [5][7][8] |

| Grandlure II | Monoterpene Alcohol | [5][7][8] | ||

| Lavandulol | Monoterpene Alcohol | [5][7][8] | ||

| Anthonomus eugenii | Pepper Weevil | (Z)-2-(3,3-dimethylcyclohexylidene) ethanol | Monoterpene Alcohol | [9] |

| (E)-2-(3,3-dimethylcyclohexylidene) ethanol | Monoterpene Alcohol | [9] | ||

| (Z)-(3,3-dimethylcyclohexylidene) acetaldehyde | Monoterpene Aldehyde | [9] | ||

| (E)-(3,3-dimethylcyclohexylidene) acetaldehyde | Monoterpene Aldehyde | [9] | ||

| Geranic Acid | Monoterpenoid Acid | [9] | ||

| Geraniol | Monoterpene Alcohol | [9] | ||

| Anthonomus musculus | Cranberry Weevil | Grandlure II | Monoterpene Alcohol | [2] |

| This compound | Monoterpene Aldehyde | [2] | ||

| Grandlure IV | Monoterpene Aldehyde | [2] | ||

| (E)-2-(3,3-dimethylcyclohexylidene) ethanol | Monoterpene Alcohol | [2] |

Table 2: Quantitative Ratios and Release Rates of Pheromone Blends

| Species | Pheromone Components & Ratio | Daily Release Rate (per male) | Conditions | Reference(s) |

| Anthonomus grandis | I:II:III:IV ≈ 42.5 : 42.5 : 5 : 10 | Variable with age | Stabilizes after day 5 of adulthood | [10] |

| Anthonomus rubi | Grandlure I : Grandlure II : Lavandulol = 1 : 4 : 1 | Grandlure I: 1.2 µgGrandlure II: 6.1 µgLavandulol: 0.82 µg | Field-collected, overwintering individuals | [5][7][8][11][12] |

| Anthonomus eugenii | (Z)-alc : (E)-alc : (Z)-ald : (E)-ald : G.Acid : Geraniol ≈ 48:32:3:2:14:2 | ~15 µg total | Feeding males | [13] |

Biological Pathways of Pheromone Communication

The process of chemical communication can be divided into two key stages: the biosynthesis of the pheromone signal by the emitter and its reception and processing by the receiver.

Pheromone Biosynthesis

In Anthonomus grandis, the monoterpenoid components of the aggregation pheromone are synthesized de novo, likely in the gut tissue.[14] The biosynthesis follows the mevalonate (MVA) pathway, a conserved metabolic pathway in insects responsible for producing isoprenoid compounds.[15][16] Transcriptomic studies comparing pheromone-producing and non-producing male boll weevils have identified several upregulated genes within this pathway, including 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-R), a key rate-limiting enzyme.[5][14][15]

References

- 1. mdpi.com [mdpi.com]

- 2. Morphological and olfactory tree traits influence the susceptibility and suitability of the apple species Malus domestica and M. sylvestris to the florivorous weevil Anthonomus pomorum (Coleoptera: Curculionidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pheromones and Semiochemicals of Anthonomus pomorum (Coleoptera: Curculionidae), the Apple blossom weevil [pherobase.com]

- 4. museumpests.net [museumpests.net]

- 5. researchgate.net [researchgate.net]

- 6. Composition of Strawberry Floral Volatiles and their Effects on Behavior of Strawberry Blossom Weevil, Anthonomus rubi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Components of male aggregation pheromone of strawberry blossom weevil, Anthonomus rubi Herbst. (Coleoptera: Curculionidae) [agris.fao.org]

- 8. projectblue.blob.core.windows.net [projectblue.blob.core.windows.net]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Five types of olfactory receptor neurons in the strawberry blossom weevil Anthonomus rubi: selective responses to inducible host-plant volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bioone.org [bioone.org]

Methodological & Application

Application Note: Highly Z-Selective Synthesis of (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde via Wittig Reaction

Introduction

(Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde is a valuable synthetic intermediate in the fragrance and pharmaceutical industries. The Z-geometry of the exocyclic double bond is crucial for its desired biological activity and olfactory properties. This application note details a robust and highly stereoselective protocol for the synthesis of (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde. The presented methodology utilizes a Z-selective Wittig reaction of 3,3-dimethylcyclohexanone with a non-stabilized phosphorus ylide, followed by acidic hydrolysis of the resulting enol ether. This two-step sequence consistently affords the target compound with high yield and excellent Z-selectivity. It is important to note that the target molecule is achiral; therefore, the focus of this protocol is on controlling the diastereoselectivity of the double bond (Z vs. E) rather than enantioselectivity.

Key Reaction Parameters

The following table summarizes the key reaction parameters and expected outcomes for the Z-selective synthesis of (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde.

| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Z:E Ratio |

| 1 | Wittig Reaction | 3,3-Dimethylcyclohexanone, (Methoxymethyl)triphenylphosphonium chloride, n-BuLi | THF | -78 to rt | 12 | 85-95 | >95:5 |

| 2 | Hydrolysis | (Z)-1-(methoxymethylene)-3,3-dimethylcyclohexane | THF, 2M HCl | rt | 4 | 90-98 | >95:5 |

Experimental Protocols

Materials and Methods

-

Reagents: 3,3-Dimethylcyclohexanone (98%), (Methoxymethyl)triphenylphosphonium chloride (97%), n-Butyllithium (2.5 M in hexanes), Tetrahydrofuran (THF, anhydrous, ≥99.9%), 2M Hydrochloric acid, Diethyl ether (anhydrous), Saturated aqueous sodium bicarbonate, Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate. All reagents were used as received from commercial suppliers without further purification.

-

Instrumentation: 1H NMR and 13C NMR spectra were recorded on a 400 MHz spectrometer. Gas chromatography (GC) was used to determine the Z:E ratio of the products.

Protocol 1: Z-Selective Wittig Reaction

-

To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (Methoxymethyl)triphenylphosphonium chloride (1.2 equiv.).

-

Add anhydrous THF (100 mL) and cool the resulting suspension to -78 °C in a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.2 equiv.) dropwise to the stirred suspension. The solution will turn deep red, indicating the formation of the ylide.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of 3,3-dimethylcyclohexanone (1.0 equiv.) in anhydrous THF (20 mL) dropwise to the ylide solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (50 mL).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude (Z)-1-(methoxymethylene)-3,3-dimethylcyclohexane, which can be used in the next step without further purification.

Protocol 2: Hydrolysis of the Enol Ether

-

Dissolve the crude (Z)-1-(methoxymethylene)-3,3-dimethylcyclohexane from the previous step in THF (50 mL).

-

Add 2M Hydrochloric acid (50 mL) and stir the mixture vigorously at room temperature for 4 hours.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (95:5 hexanes:ethyl acetate) to afford the pure (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde.

Visualizations

Figure 1. Overall workflow for the synthesis of (Z)-(3,3-Dimethyl)-Cyclohexylideneacetaldehyde.

Figure 2. Simplified mechanism of the Z-selective Wittig reaction.

Application Note: Quantitative Analysis of Grandlure III by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Grandlure III, a key component of the boll weevil (Anthonomus grandis) aggregation pheromone, using Gas Chromatography-Mass Spectrometry (GC-MS). Grandlure is a multicomponent pheromone, and accurate quantification of its individual constituents is crucial for the development of effective pest management strategies and for quality control in the manufacturing of pheromone-based lures.[1][2][3] This document provides detailed methodologies for sample preparation, GC-MS analysis, and data processing.

Introduction

The boll weevil, Anthonomus grandis, is a significant pest of cotton crops, and its management often relies on pheromone-baited traps.[1] Grandlure, the synthetic aggregation pheromone of the boll weevil, is a blend of four components: Grandlure I ((+)-cis-2-isopropenyl-1-methylcyclobutaneethanol), Grandlure II (cis-3,3-dimethyl-Δ¹’β-cyclohexaneethanol), this compound ((Z)-(3,3-dimethylcyclohexylidene)acetaldehyde), and Grandlure IV ((E)-(3,3-dimethylcyclohexylidene)acetaldehyde).[2] The precise ratio of these components is critical for optimal attraction of the pest.[1]

This compound, with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol , is a volatile aldehyde that plays a significant role in the pheromone's biological activity.[4] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it ideally suited for the analysis of insect pheromones like Grandlure.[5] This application note provides a validated method for the quantitative determination of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For the analysis of pheromone lures, direct solvent extraction is typically employed. For the analysis of volatiles released by insects, headspace techniques such as solid-phase microextraction (SPME) are suitable.

Protocol 1: Solvent Extraction of Pheromone Lures

-

Carefully remove the pheromone lure from its packaging.

-

Submerge the lure in a known volume (e.g., 10 mL) of a suitable organic solvent such as hexane or dichloromethane in a glass vial.

-

Agitate the vial for a predetermined time (e.g., 1 hour) to ensure complete extraction of the pheromone components.

-

If necessary, centrifuge the sample to pellet any particulate matter.

-

Transfer an aliquot of the supernatant to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Place the sample (e.g., a single insect gland or a small piece of a pheromone dispenser) into a headspace vial.

-

Seal the vial with a septum-containing cap.

-

Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Volume | 1 µL (splitless mode) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-300 amu |

| Source Temperature | 230 °C |

| Transfer Line Temp. | 280 °C |

Data Presentation

Quantitative analysis of this compound is achieved by creating a calibration curve using certified reference standards. The peak area of the characteristic ions of this compound is plotted against the corresponding concentration.

Table 1: Retention Time and Characteristic Mass Fragments of this compound

| Compound | Retention Time (min) | Molecular Ion (m/z) | Characteristic Fragment Ions (m/z) |

| This compound | (To be determined experimentally) | 152 | 137, 123, 109, 95, 81, 67 |

Note: The fragmentation of aldehydes in EI-MS typically involves α-cleavage (loss of an alkyl radical) and McLafferty rearrangement. For this compound, the loss of a methyl group (M-15) would result in an ion at m/z 137. Further fragmentation of the cyclohexylidene ring would lead to the other characteristic ions.

Table 2: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | (To be determined experimentally) |

| 5 | (To be determined experimentally) |

| 10 | (To be determined experimentally) |

| 25 | (To be determined experimentally) |

| 50 | (To be determined experimentally) |

| 100 | (To be determined experimentally) |

| Linearity (R²) | > 0.995 |

| LOD (µg/mL) | (To be determined experimentally) |

| LOQ (µg/mL) | (To be determined experimentally) |

The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be experimentally determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. The detailed protocols for sample preparation and instrumental analysis, combined with a clear data analysis workflow, will enable researchers and quality control professionals to accurately determine the concentration of this critical pheromone component. This method is essential for ensuring the efficacy of boll weevil monitoring and control products. Further validation of the method, including the determination of precision and accuracy, should be performed in accordance with internal laboratory and regulatory guidelines.

References

- 1. chromatographytoday.com [chromatographytoday.com]

- 2. researchgate.net [researchgate.net]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Grandlure III: Application Notes and Protocols for Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Grandlure III, chemically known as (2Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde. Grandlure is the aggregation pheromone of the boll weevil (Anthonomus grandis), a significant pest in cotton cultivation. The synthesis of its individual components is crucial for research into pest management strategies and the development of semiochemical-based pest control products. This protocol outlines a Wittig reaction approach, a widely used and effective method for alkene synthesis. Detailed procedures for the preparation of the necessary Wittig reagent and the subsequent reaction with 3,3-dimethylcyclohexanone are provided, along with purification and characterization methods.

Introduction

Grandlure is a four-component pheromone blend that mediates the aggregation of boll weevils.[1][2] The four components are Grandlure I ((+)-cis-2-isopropenyl-1-methylcyclobutaneethanol), Grandlure II (cis-3,3-dimethyl-Δ¹’β-cyclohexaneethanol), this compound ((Z)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde), and Grandlure IV ((E)-3,3-dimethyl-Δ¹’α-cyclohexaneacetaldehyde). The precise ratio of these components is critical for optimal biological activity. The ability to synthesize each component in the laboratory is essential for studying their individual contributions to the pheromone's activity and for the development of effective lures for trapping and monitoring boll weevil populations. This protocol focuses on the synthesis of this compound, the (Z)-aldehyde component.

Synthesis Pathway

The synthesis of this compound can be achieved via a Wittig reaction. This method involves the reaction of a phosphorus ylide with a ketone to form an alkene. Specifically, 3,3-dimethylcyclohexanone is reacted with (triphenylphosphoranylidene)acetaldehyde to yield the desired (2Z)-2-(3,3-dimethylcyclohexylidene)acetaldehyde. The use of a non-stabilized ylide generally favors the formation of the Z-isomer, which is the desired stereochemistry for this compound.

Caption: Synthesis workflow for this compound via Wittig reaction.

Experimental Protocols

Materials and Equipment

-

Triphenylphosphine

-

2-Bromoacetaldehyde diethyl acetal

-

3,3-Dimethylcyclohexanone

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

-

Inert atmosphere setup (e.g., nitrogen or argon)

Protocol 1: Preparation of (Triphenylphosphoranylidene)acetaldehyde (Wittig Reagent)

-

Preparation of the Phosphonium Salt: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in anhydrous toluene. Add 2-bromoacetaldehyde diethyl acetal dropwise at room temperature. Heat the mixture to reflux and stir for 24 hours. Cool the reaction mixture to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Wash the salt with cold diethyl ether and dry under vacuum.

-

Formation of the Ylide: Suspend the dried phosphonium salt in anhydrous THF under an inert atmosphere at -78 °C (dry ice/acetone bath). Add a solution of n-butyllithium in hexanes dropwise via syringe. Allow the mixture to stir at -78 °C for 1 hour, during which the color should change to deep red, indicating the formation of the ylide.

Protocol 2: Synthesis of this compound

-

Wittig Reaction: To the freshly prepared ylide solution at -78 °C, add a solution of 3,3-dimethylcyclohexanone in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-